N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N,N-dimethyl-2-(pyridin-4-ylmethylamino)acetamide |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10(14)8-12-7-9-3-5-11-6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
KBIXYXRLTOYBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
- Starting Materials : Pyridin-4-ylmethylamine and N,N-dimethylacetamide or its precursors.
- Reaction Conditions : The reaction typically involves acylation or amidation reactions under mild conditions, often requiring a base or catalyst.
Specific Synthesis Steps
Preparation of Pyridin-4-ylmethylamine : This can be synthesized from pyridine-4-carbaldehyde through reductive amination.
Acylation Reaction : The pyridin-4-ylmethylamine can then be reacted with N,N-dimethylacetamide or its precursor in the presence of a suitable catalyst or base.
Example Reaction Conditions
| Reagent | Conditions | Yield |
|---|---|---|
| Pyridin-4-ylmethylamine | Room temperature, 4 hours | High |
| N,N-Dimethylacetamide | Base or catalyst, mild conditions | Variable |
Analysis of Preparation Methods
The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity. Factors such as solvent choice, temperature, and catalyst selection are crucial.
Solvent Selection
- Polar Aprotic Solvents : These are often preferred for acylation reactions due to their ability to stabilize charged intermediates.
- Non-Polar Solvents : May be used for certain steps to facilitate purification.
Catalysts and Bases
- Organic Bases : Such as triethylamine or pyridine can facilitate the acylation reaction.
- Metal Catalysts : May be used in certain cases to enhance reaction rates.
Exhaustive Research Findings
While specific literature on this compound is limited, related compounds provide valuable insights into potential synthesis pathways. For instance, the synthesis of 2-cyano-N-(pyridin-4-ylmethyl)acetamide involves adding picolylamine to methyl cyanoacetate, which can serve as a model for designing similar reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine Substituents
- N-(Pyridin-4-ylmethyl)acetamide (Py4MA) : Py4MA shares the pyridin-4-ylmethylamino group but lacks the N,N-dimethyl substitution. Py4MA’s intermolecular interactions (e.g., hydrogen bonding via the amide NH) are more pronounced compared to the dimethylated derivative.
- N-(4-Amino-2-chloro-3-pyridinyl)acetamide : This derivative introduces a chloro and amino group on the pyridine ring, altering electronic properties. The amino group increases basicity, while the chloro substituent enhances lipophilicity. Such modifications may affect binding to biological targets compared to the unsubstituted pyridine in the target compound.
Substituted Acetamides with Heterocyclic Linkers
2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide :
This compound replaces the pyridine moiety with a pyrimidine-sulfamoyl-phenyl system. The sulfamoyl group introduces hydrogen-bonding capacity, while the pyrimidine ring enhances π-π stacking interactions. The chloro substituent increases reactivity, making this derivative more electrophilic than the target compound.- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Featuring a sulfanyl linker and methylpyridinyl group, this compound exhibits distinct solubility and crystallinity due to sulfur’s polarizability. The methyl groups on the pyrimidine and pyridine rings enhance hydrophobicity, contrasting with the dimethylamino group in the target compound.
N,N-Dimethyl Substituted Acetamides
- N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide : Here, the pyridinylmethyl group is replaced with a trifluoroethylamino moiety. The trifluoromethyl group significantly increases lipophilicity and metabolic stability, while the dimethylamino group retains electron-donating effects. This compound’s logP is likely higher than that of the pyridine-containing derivative.
Bis-Pyrimidine Acetamides :
Compounds such as 12–17 (e.g., N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide)) feature extended aromatic systems and nitro/fluoro substituents. These structural elements enhance π-stacking and dipole interactions, making them more rigid and less soluble than the target compound.
Physicochemical and Spectral Properties
Biological Activity
N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyridine ring, which is known for enhancing the pharmacological properties of compounds. The presence of the dimethylamino group and the acetamide moiety contributes to its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate the activity of these molecular targets, leading to diverse biological effects. Specific interactions include:
- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways involved in immune responses and cellular communication.
- Enzyme Modulation : It has been suggested that this compound can act as an inhibitor or activator of certain enzymes, which could be pivotal in therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Antiviral Activity
In addition to antimicrobial effects, the compound has shown potential antiviral activity. A molecular docking study predicted that it could effectively inhibit viral replication by interacting with key viral proteins. However, specific EC50 values remain to be established through further experimental validation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on the antimicrobial properties of this compound. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Molecular Docking Analysis : A molecular docking study highlighted the binding affinity of the compound towards specific targets involved in viral infections. This study provided insights into its potential as an antiviral agent, although in vivo studies are necessary for conclusive evidence .
- Therapeutic Applications : Ongoing research is exploring the use of this compound in developing treatments for conditions such as cancer and inflammatory diseases due to its receptor-modulating capabilities .
Q & A
Basic: What are the recommended synthetic routes for preparing N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, and how can purity be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of pyridine-4-methanamine with chloroacetyl chloride to form the intermediate 2-chloro-N-(pyridin-4-ylmethyl)acetamide .
- Step 2 : Dimethylamine substitution via nucleophilic displacement under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Key reagents : Potassium carbonate as a base and catalytic iodine to enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) .
Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- NMR : H and C NMR (DMSO-d6) should show peaks for the pyridinyl protons (δ 8.5–7.5 ppm), methyl groups (δ 2.8–3.1 ppm for N,N-dimethyl), and acetamide carbonyl (δ ~170 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and pyridine ring C=N (~1600 cm) .
- X-ray crystallography : Use SHELX for structure refinement. Hydrogen-bonding networks between pyridine N and acetamide O atoms can validate packing efficiency .
Advanced: How do reaction conditions influence the regioselectivity of substituents in derivatives of this compound?
- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, favoring para-substitution on the pyridine ring.
- Catalysts : Pd/C or CuI can mediate cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, with temperature (80–120°C) critical for minimizing side products .
- Kinetic vs. thermodynamic control : Lower temperatures (~0°C) favor kinetic products (e.g., mono-substitution), while higher temperatures (~100°C) drive thermodynamic stabilization of di-substituted analogs .
Advanced: What biological targets are implicated in the pharmacological activity of this compound, and how are interactions validated?
- Targets : Enzymes like kinases (e.g., EGFR) or neurotransmitter receptors (e.g., GABA) due to the pyridine and acetamide pharmacophores .
- Validation methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities. Pyridine N and acetamide O often form hydrogen bonds with active-site residues .
- In vitro assays : Enzyme inhibition assays (IC determination) and radioligand binding studies (e.g., H-labeled ligands for receptor affinity) .
Advanced: How can computational modeling (DFT, MD) predict the compound’s reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces for nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation in water/octanol to predict partition coefficients (logP) and membrane permeability. AMBER or GROMACS force fields are recommended .
- ADMET prediction : SwissADME or pkCSM to assess bioavailability, CYP450 metabolism, and toxicity risks .
Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data for analogs?
- Case study : If a methyl-substituted analog shows reduced activity compared to fluoro-substituted derivatives:
- Hypothesis : Steric hindrance from methyl groups may disrupt target binding.
- Validation : Synthesize and test truncated analogs (e.g., remove pyridine ring) or perform CoMFA/QSAR modeling to quantify steric/electronic contributions .
- Data normalization : Use standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Advanced: What crystallographic software and metrics are critical for resolving disordered structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
